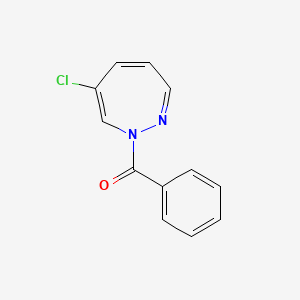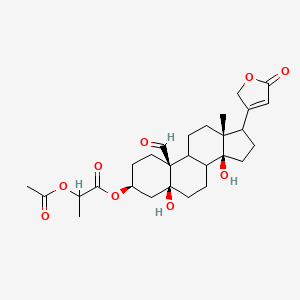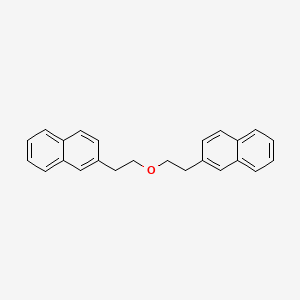
Ether, bis(2-naphthylethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, bis(2-naphthylethyl), is an organic compound characterized by the presence of two naphthyl groups attached to an ethyl ether linkage. This compound is part of the broader class of ethers, which are known for their relatively inert nature and utility as solvents in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethers, including bis(2-naphthylethyl) ether, can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . This method is particularly useful for preparing symmetrical and unsymmetrical ethers.
Another method involves the acid-catalyzed dehydration of alcohols, which is typically limited to primary alcohols due to the propensity of secondary and tertiary alcohols to undergo elimination reactions . Industrially, ethers can also be synthesized via the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate or trifluoroacetate, followed by reduction with sodium borohydride .
Analyse Chemischer Reaktionen
Types of Reactions
Ethers, including bis(2-naphthylethyl) ether, are generally resistant to many types of chemical reactions due to the stability of the C-O-C linkage. they can undergo cleavage reactions in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides . This reaction typically proceeds via an S_N2 mechanism for primary and secondary alkyl groups, and an S_N1 mechanism for tertiary alkyl groups.
Common Reagents and Conditions
Acidic Cleavage: Strong acids such as HI or HBr are used to cleave ethers into alcohols and alkyl halides.
Oxidation: Ethers can be oxidized under harsh conditions, although this is less common due to their stability.
Major Products
The major products of ether cleavage are typically alcohols and alkyl halides, depending on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ether, bis(2-naphthylethyl), finds applications in various fields of scientific research due to its unique structural properties. In chemistry, it can be used as a solvent or an intermediate in organic synthesis. Its relatively inert nature makes it suitable for reactions where a non-reactive medium is required .
In biology and medicine, ethers are often explored for their potential as drug delivery agents due to their ability to solubilize hydrophobic compounds. Additionally, ethers can be used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active molecules .
Wirkmechanismus
The mechanism of action for ethers like bis(2-naphthylethyl) ether primarily involves their role as solvents or intermediates in chemical reactions. They do not typically engage in specific molecular interactions due to their inert nature. in reactions where they are cleaved, the mechanism involves protonation of the ether oxygen followed by nucleophilic attack, leading to the formation of alcohols and alkyl halides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups, commonly used as a solvent and anesthetic.
Diphenyl Ether: Contains two phenyl groups and is used in the production of high-temperature lubricants and as a heat transfer fluid.
Uniqueness
Ether, bis(2-naphthylethyl), is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to simpler ethers like diethyl ether. This makes it particularly useful in applications requiring specific solubility or reactivity profiles .
Eigenschaften
CAS-Nummer |
63918-93-4 |
|---|---|
Molekularformel |
C24H22O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[2-(2-naphthalen-2-ylethoxy)ethyl]naphthalene |
InChI |
InChI=1S/C24H22O/c1-3-7-23-17-19(9-11-21(23)5-1)13-15-25-16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2 |
InChI-Schlüssel |
UAQFADWTDBIBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOCCC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
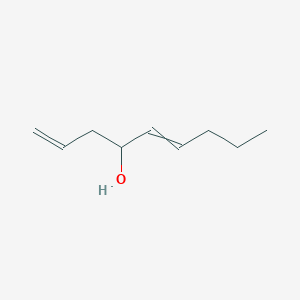

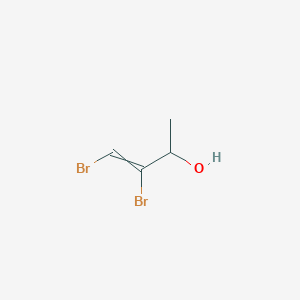
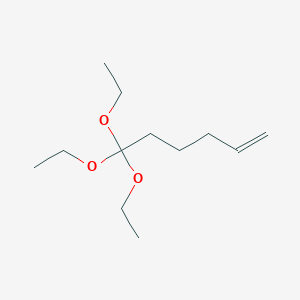
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)


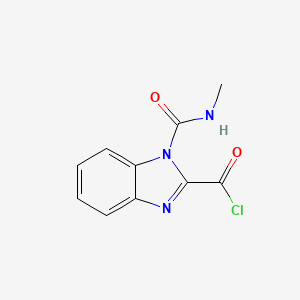
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
